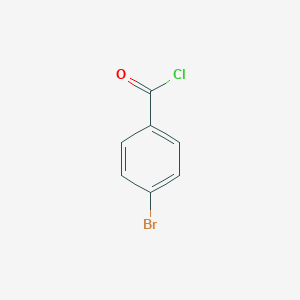

4-Bromobenzoyl chloride

概述

描述

4-Bromobenzoyl chloride (C₇H₄BrClO, CAS 586-75-4) is an aromatic acyl chloride characterized by a benzoyl group substituted with a bromine atom at the para position. It is widely employed in organic synthesis for introducing the 4-bromobenzoyl moiety into target molecules via acylation reactions . Key physical properties include a melting point of 36–39°C, boiling point of 174°C (at 102 mmHg), and a distinctive carbonyl stretching vibration at ~1700 cm⁻¹ in FTIR spectra . Its reactivity stems from the electrophilic carbonyl carbon, making it a versatile reagent in derivatization, cross-coupling, and heterocyclic synthesis .

准备方法

Thionyl Chloride-Mediated Synthesis from 4-Bromobenzoic Acid

The most widely adopted method for synthesizing 4-bromobenzoyl chloride involves the direct reaction of 4-bromobenzoic acid with thionyl chloride. This approach leverages the electrophilic nature of SOCl₂ to convert the carboxylic acid group into a reactive acyl chloride.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The mechanism involves three steps:

-

Activation : SOCl₂ reacts with the carboxylic acid to form an intermediate mixed anhydride.

-

Chloride Attack : The anhydride undergoes nucleophilic attack by chloride, generating the acyl chloride.

-

Byproduct Elimination : Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released as gaseous byproducts .

The stoichiometric ratio of 4-bromobenzoic acid to SOCl₂ typically ranges from 1:1.5 to 1:2 to ensure complete conversion. Excess SOCl₂ drives the reaction to completion and facilitates the removal of residual moisture, which could hydrolyze the product .

Experimental Procedure

-

Reaction Setup :

-

4-Bromobenzoic acid (1 mol) is dissolved in anhydrous dichloromethane (DCM) or reacted neat (without solvent).

-

Thionyl chloride (1.5–2 mol) is added dropwise under inert conditions (e.g., nitrogen atmosphere).

-

-

Reflux Conditions :

-

Workup :

Table 1: Standard Reaction Conditions for Laboratory-Scale Synthesis

| Parameter | Condition |

|---|---|

| Molar Ratio (Acid:SOCl₂) | 1:1.5 to 1:2 |

| Temperature | Reflux (76–80°C) |

| Reaction Time | 2–4 hours |

| Solvent | Anhydrous DCM or neat conditions |

| Typical Yield | 85–95% |

Industrial-Scale Production Considerations

Industrial production scales the laboratory protocol while integrating advanced engineering controls to manage byproducts and enhance efficiency.

Key Modifications for Large-Scale Synthesis

-

Reactor Design : Stainless steel or glass-lined reactors equipped with corrosion-resistant fittings are employed to handle SOCl₂’s corrosive nature .

-

Gas Scrubbing Systems : SO₂ and HCl gases are neutralized using alkaline scrubbers to meet environmental regulations .

-

Continuous Distillation : Automated distillation units purify the product continuously, reducing downtime and improving throughput .

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Volume | 0.5–5 L | 500–5000 L |

| Temperature Control | Oil bath or heating mantle | Jacketed reactors with PID controllers |

| Byproduct Management | Passive venting | Integrated scrubbers and condensers |

| Production Rate | 100 g–1 kg per batch | 50–500 kg per hour |

Purification and Characterization Techniques

Post-synthesis purification is critical to remove unreacted starting materials and byproducts.

Recrystallization

The crude product is dissolved in petroleum ether (40–60°C fraction) and cooled to induce crystallization. This method yields high-purity this compound with a melting point of 36–39°C .

Distillation

Vacuum distillation (boiling point: 174°C at 102 mmHg) is preferred for large-scale operations, effectively separating the acyl chloride from high-boiling impurities .

Spectroscopic Characterization

-

IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1700 cm⁻¹ confirms successful acylation .

-

¹H NMR : Aromatic protons appear as a doublet (δ 7.6–8.0 ppm, J = 8.4 Hz) due to the para-bromo substituent .

Troubleshooting and Yield Optimization

Common Challenges

-

Incomplete Conversion : Residual 4-bromobenzoic acid detected via IR (O–H stretch) necessitates extended reflux or additional SOCl₂ .

-

Hydrolysis : Exposure to moisture leads to hydrolysis, forming 4-bromobenzoic acid. Strict anhydrous conditions are imperative .

Yield Enhancement Strategies

化学反应分析

Types of Reactions: 4-Bromobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromobenzoyl group into aromatic compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromobenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild conditions, often in the presence of a base like pyridine to neutralize the HCl formed.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.

Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-Bromobenzoylated Aromatic Compounds: Resulting from Friedel-Crafts acylation.

4-Bromobenzoic Acid: Produced from hydrolysis.

科学研究应用

Synthesis Applications

1. Pharmaceutical Synthesis

4-Bromobenzoyl chloride is primarily used as a reagent in the synthesis of various pharmaceutical compounds, including:

- HIV-1 Protease Inhibitors : It plays a crucial role in the synthesis of compounds that inhibit HIV-1 protease, an essential enzyme for viral replication .

- Oxazole Derivatives : The compound is utilized in the formation of oxazoles, which are important in medicinal chemistry due to their biological activities .

2. Organic Synthesis

The compound is widely used in organic synthesis for:

- Acylation Reactions : It serves as an acylating agent, facilitating the introduction of the 4-bromobenzoyl group into various substrates, which can enhance their reactivity and biological activity .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the use of this compound in synthesizing a novel class of antiviral agents targeting HIV. The synthetic route involved the acylation of amines with this compound, leading to compounds with potent inhibitory activity against HIV-1 protease. The synthesized compounds showed IC50 values in the nanomolar range, indicating high efficacy .

Case Study 2: Development of Antioxidant Agents

Research on milk thistle (Silybum marianum) extracts highlighted the role of this compound in modifying phenolic compounds to enhance their antioxidant properties. The study involved the synthesis of bromobenzoylated derivatives, which exhibited improved radical scavenging activity compared to their unmodified counterparts .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | HIV-1 protease inhibitors | Various bromobenzoylated derivatives |

| Organic Synthesis | Acylation reactions | Oxazoles and other heterocycles |

| Antioxidant Development | Modification of phenolic compounds | Enhanced milk thistle extracts |

作用机制

The mechanism of action of 4-bromobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromobenzoyl group into various substrates. This reactivity is leveraged in synthetic chemistry to modify molecules and create new compounds with desired properties.

相似化合物的比较

Reactivity in Acylation Reactions

4-Bromobenzoyl chloride is frequently compared to other para-substituted benzoyl chlorides (e.g., 4-fluoro-, 4-nitro-, and 4-methylbenzoyl chlorides). The bromine substituent exerts a moderate electron-withdrawing effect, which enhances electrophilicity but less so than nitro or sulfonyl groups.

Key Insight : While this compound is effective in nucleophilic acyl substitutions, its reactivity in Friedel-Crafts reactions is lower than nitro-substituted analogues due to weaker electron withdrawal .

Suzuki–Miyaura Cross-Coupling

In reactions with phenylboronic acid, this compound primarily forms 4-bromobenzophenone (78%) via ketonization, with minor coupling to 4-phenylbenzophenone (13%) . This contrasts with bromobenzene derivatives lacking the acyl chloride group, where cross-coupling dominates. The acid chloride group’s higher electrophilicity directs reactivity toward ketone formation rather than bromide displacement.

生物活性

4-Bromobenzoyl chloride (C₇H₄BrClO), a compound with significant applications in organic synthesis, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the para position relative to the carbonyl group in the benzoyl moiety. Its molecular weight is approximately 219.46 g/mol, and it is often utilized as an acylating agent in various chemical reactions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal activities of this compound derivatives. A notable investigation involved synthesizing several derivatives through acylation processes and evaluating their biological efficacy against various microbial strains.

Case Study: Antimicrobial Screening

In a study published in ACS Omega, derivatives synthesized from this compound were tested against five bacterial strains and two fungal strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for the most active derivatives.

| Compound | MIC (mg/L) | MBC (mg/L) | Activity Against |

|---|---|---|---|

| Derivative 3 | 0.125 | 8.00 | Bacillus subtilis |

| Derivative 9 | 0.125 | 8.00 | Bacillus cereus |

| Azithromycin | 17.25 | - | Reference Antibiotic |

These findings indicate that certain derivatives exhibit potent antibacterial properties comparable to established antibiotics like azithromycin .

The antimicrobial activity of this compound appears to be linked to its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways. Molecular docking studies have suggested that these compounds can effectively bind to bacterial targets, leading to cell death.

Molecular Docking Studies

Molecular dynamics simulations were performed to assess the binding affinity of synthesized derivatives against various bacterial drug targets. The stability of the binding interactions was evaluated through root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses, confirming that these compounds maintain stable conformations in biological environments .

Additional Biological Activities

Beyond antimicrobial properties, there are indications that this compound may possess other biological activities, such as potential estrogenic effects observed in related studies on bromobenzoylated compounds. For instance, research on estrogenic activity has shown that certain derivatives can mimic estrogenic responses in biological assays .

常见问题

Q. Basic: How is 4-bromobenzoyl chloride synthesized and purified in laboratory settings?

Methodological Answer:

this compound is commonly synthesized via Friedel-Crafts acylation using this compound derivatives or direct halogenation of benzoyl chloride precursors. For example:

- Friedel-Crafts Reaction : Reacting this compound with aromatic substrates (e.g., n-propylbenzene) in the presence of AlCl₃ as a catalyst yields compounds like 4-bromo-3’-nitrobenzophenone. Post-reaction purification involves recrystallization in hexane , achieving a yield of ~60.7% .

- Coupling Reactions : It is also used to prepare acids by coupling with amines, followed by acid hydrolysis .

| Key Parameters | Conditions |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | Hexane (for recrystallization) |

| Yield | 60.7% (post-recrystallization) |

Q. Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C in a cool, dry, and well-ventilated area. Avoid exposure to moisture, strong oxidizers, bases, amines, and alcohols .

- Handling :

Q. Advanced: What reaction mechanisms are involved when this compound is used in coupling reactions?

Methodological Answer:

this compound undergoes nucleophilic acyl substitution due to its reactive carbonyl group. Key mechanisms include:

- Amine Coupling : Reacts with amines to form amides, releasing HCl. For example, coupling with primary amines produces substituted benzamides, which are intermediates in drug synthesis .

- Friedel-Crafts Acylation : Acts as an electrophile, forming C–C bonds with aromatic rings (e.g., synthesis of nitrobenzophenones) .

Critical Factors :

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Catalyst Efficiency : AlCl₃ enhances electrophilicity but requires strict moisture control .

Q. Advanced: How can researchers analyze the stability and decomposition pathways of this compound?

Methodological Answer:

- Thermal Stability : Monitor decomposition at elevated temperatures using thermogravimetric analysis (TGA) . The compound decomposes above 246°C at atmospheric pressure .

- Hydrolysis Studies : React with water to assess hydrolysis rates. The reaction produces 4-bromobenzoic acid and HCl, detectable via pH titration or FTIR .

- Compatibility Testing : Expose to incompatible agents (e.g., NaOH) under controlled conditions to identify hazardous byproducts .

Q. Advanced: What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 219 (M⁺) .

- IR Spectroscopy : C=O stretch at ~1770 cm⁻¹ and C–Br at ~550 cm⁻¹ .

Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matching .

Q. Advanced: How can reaction yields involving this compound be optimized?

Methodological Answer:

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .

- Catalyst Loading : Optimize AlCl₃ concentration (e.g., 10 mol%) to balance reactivity and side reactions .

- Temperature Control : Maintain reactions at 0–5°C for slow nucleophilic substitutions to reduce byproducts .

| Optimization Parameter | Impact on Yield |

|---|---|

| Moisture-free conditions | Reduces hydrolysis by ≥30% |

| Catalyst (AlCl₃) | Increases acylation efficiency |

| Low-temperature reaction | Minimizes thermal decomposition |

属性

IUPAC Name |

4-bromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENKGPBHLYFNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060412 | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-75-4 | |

| Record name | 4-Bromobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HA95JJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。